molecular formula C18H23N3O4 B10966790 N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B10966790
M. Wt: 345.4 g/mol
InChI Key: LWWPZEUGHGEPQN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound It features a piperazine ring substituted with a carboxamide group, a 2,5-dimethoxyphenyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the nucleophilic substitution of a halogenated piperazine derivative with 2,5-dimethoxyphenyl halide.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted piperazine with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the furan ring.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

    Study of Reaction Mechanisms: Employed in studying the mechanisms of nucleophilic substitution and electrophilic aromatic substitution reactions.

Biology

    Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, potentially influencing neurotransmission.

Medicine

    Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or psychoactive properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is unique due to the presence of the furan-2-ylmethyl group, which may impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H23N3O4/c1-23-14-5-6-17(24-2)16(12-14)19-18(22)21-9-7-20(8-10-21)13-15-4-3-11-25-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,19,22)

InChI Key

LWWPZEUGHGEPQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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